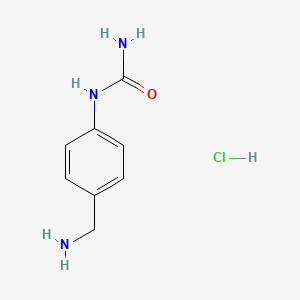
1-(4-(Aminomethyl)phenyl)urea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Aminomethyl)phenyl)urea hydrochloride is a chemical compound with the molecular formula C8H11N3O·HCl It is a derivative of urea, featuring an aminomethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-(Aminomethyl)phenyl)urea hydrochloride can be synthesized through a multi-step process involving the reaction of 4-aminomethylbenzylamine with isocyanates. The reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-(Aminomethyl)phenyl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted urea compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while substitution reactions can produce a variety of substituted urea compounds.
Aplicaciones Científicas De Investigación
1-(4-(Aminomethyl)phenyl)urea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-(Aminomethyl)phenyl)urea hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(4-(Aminomethyl)phenyl)urea: The non-hydrochloride form of the compound.
4-(Aminomethyl)phenylurea derivatives: Compounds with different substituents on the phenyl ring.
Uniqueness: 1-(4-(Aminomethyl)phenyl)urea hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C8H12ClN3O |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
[4-(aminomethyl)phenyl]urea;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-5-6-1-3-7(4-2-6)11-8(10)12;/h1-4H,5,9H2,(H3,10,11,12);1H |
Clave InChI |
GQRZWYZPTCLBQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)NC(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















